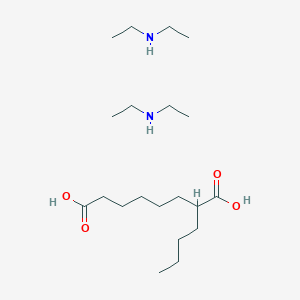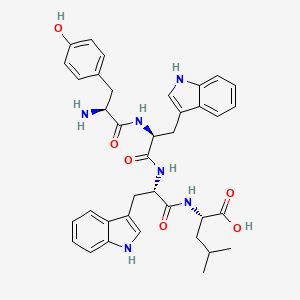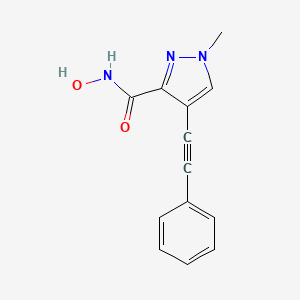![molecular formula C14H12N4O2 B14217704 Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787590-89-0](/img/structure/B14217704.png)
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that features a benzoic acid moiety linked to an imidazo[1,2-a]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves the functionalization of imidazo[1,2-a]pyrazines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyrazine scaffold, which is crucial for constructing the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine ring system is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
787590-89-0 |
|---|---|
Fórmula molecular |
C14H12N4O2 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C14H12N4O2/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(7-9)14(19)20/h2-8H,1H3,(H,15,16)(H,19,20) |
Clave InChI |
FJUMZTXYKMUYQU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)


